2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Mode of Action
It’s known that electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors of pyrazolo[1,5-a]pyrimidines . This suggests that the compound interacts with its targets by donating electrons, which could result in changes in the targets’ behavior or state.
Biochemical Pathways
The compound’s photophysical properties suggest that it may affect pathways related to light absorption and emission .
Pharmacokinetics
The compound’s solubility in green solvents suggests that it may have good bioavailability.
Result of Action
The compound’s photophysical properties suggest that it may cause changes in light absorption and emission at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine. For instance, the compound’s photophysical properties can be tuned by changing the electron-donating groups at position 7 on the fused ring . This suggests that the compound’s action and efficacy could be influenced by the presence of different electron-donating groups in its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine typically involves a two-step process starting from the appropriate methyl ketone. The first step involves the formation of an intermediate, which is then cyclized to form the final product. The overall yield of this synthesis can range from 67% to 93%, depending on the specific conditions and reagents used .
Industrial Production Methods
This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Various substitution reactions can be carried out to introduce different functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine: This compound has similar structural features but includes a bromine atom, which can alter its reactivity and applications.
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate: This derivative has different substituents, leading to variations in its chemical and biological properties.
Uniqueness
2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable for applications in fluorescence-based studies and as a potential therapeutic agent .
Properties
IUPAC Name |
2-methyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-9-8-12-14-7-4-11(16(12)15-9)10-2-5-13-6-3-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXYVHOQERUNSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818176 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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